(4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol
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Overview
Description
(4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol is a chemical compound with the molecular formula C12H17NO. It belongs to the class of tetrahydroisoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol typically involves the functionalization of tetrahydroisoquinoline derivatives. One common method is the multicomponent reaction (MCR) approach, which improves atom economy, selectivity, and yield . This method often involves the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies, where the C(sp3)–H bond of tetrahydroisoquinoline is directly coupled with various nucleophiles in the presence of cooxidants like hydrogen peroxide or tert-butyl hydroperoxide .
Industrial Production Methods
the principles of green chemistry and sustainable synthetic methodologies, such as multicomponent reactions and transition metal-catalyzed processes, are likely employed to optimize yield and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol is not fully understood. it is believed to interact with molecular targets and pathways similar to other tetrahydroisoquinoline derivatives. These interactions may involve binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the dimethyl and hydroxyl groups.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with methoxy groups at positions 6 and 7.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a benzyl group at the nitrogen atom.
Uniqueness
(4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol is unique due to the presence of the dimethyl and hydroxyl groups, which confer distinct chemical properties and reactivity. These functional groups enhance its potential as a versatile intermediate in organic synthesis and its biological activity .
Properties
IUPAC Name |
(4,4-dimethyl-2,3-dihydro-1H-isoquinolin-1-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-12(2)8-13-11(7-14)9-5-3-4-6-10(9)12/h3-6,11,13-14H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJBQIJQRPJSPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(C2=CC=CC=C21)CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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